molecular formula C90H114 B584313 Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene CAS No. 850804-51-2

Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene

Cat. No. B584313
M. Wt: 1195.902
InChI Key: GZXHHMLRVQYBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylhexanol is an organic compound with the chemical formula CH3CH2CH2CH2CH(CH2CH3)CH2OH. It is a branched, eight-carbon chiral alcohol. It is a colorless liquid that is poorly soluble in water but soluble in most organic solvents .


Synthesis Analysis

Racemic 2-ethylhexyl acrylate can be prepared with a high yield by esterification of acrylic acid with racemic 2-ethylhexanol in the presence of hydroquinone as a polymerization inhibitor and a strong acid such as methanesulfonic acid by reactive distillation using toluene as an azeotroping agent .


Molecular Structure Analysis

The molecular structure of 2-ethylhexanol is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

2-Ethylhexyl acrylate polymerizes easily. The polymerization can be initiated by light, peroxides, heat, or contaminants. It can react violently when combined with strong oxidants and can form explosive mixtures with air at temperatures above 82 °C (180 °F) .


Physical And Chemical Properties Analysis

2-Ethylhexanol has a molar mass of 130.231 g·mol −1. It is a colourless liquid with a density of 833 mg/mL. It has a melting point of −76 °C (−105 °F; 197 K) and a boiling point of 180 to 186 °C; 356 to 367 °F; 453 to 459 K .

Scientific Research Applications

  • Optoelectronic Properties : A derivative of hexa-peri-hexabenzocoronene, soluble in organic solvents, demonstrates a stable discotic hexagonal columnar mesophase. This property is crucial for its use in optoelectronic applications, as it affects the orientation of molecular columns relative to electrode surfaces and impacts photocurrent generation (Liu et al., 2003).

  • Sorption Properties : Hexa-peri-hexabenzocoronene-based microporous polymers show effective adsorption properties for gases like H2, N2, and CO2. This indicates potential applications in gas storage and separation technologies (Thompson et al., 2014).

  • Self-Assembly and Nanostructures : A novel derivative of hexa-peri-hexabenzocoronene exhibits pronounced self-aggregation in solutions and forms fibrous nanostructures on substrates. This suggests applications in nanotechnology and materials science (Feng et al., 2008).

  • Exfoliation in Water : Unsubstituted hexa-peri-hexabenzocoronene, a model system for graphite/graphene, can be exfoliated and dissolved in water. This opens avenues for its use in graphene-based technologies (Englert et al., 2010).

  • Photovoltaic Applications : Different hexa-peri-hexabenzocoronene derivatives were studied for their photovoltaic behavior. Altering side chain lengths affects the light absorption and molecular state, influencing the efficiency of these materials in solar cells (Li et al., 2007).

  • Liquid Crystalline Properties : Functionalized hexa-peri-hexabenzocoronene derivatives show stable supramolecular order in their mesophases, which are preserved even after thermal polymerization. This property is significant for applications in materials science (Brand et al., 2000).

  • Hybrid Photovoltaic Materials : Combining hexa-peri-hexabenzocoronene with porphyrins results in efficient energy transfer and enhanced light-harvesting properties, demonstrating potential in photovoltaic devices (Wong et al., 2010).

Safety And Hazards

2-Ethylhexanol is mildly toxic. It has a flash point of 81 °C (178 °F; 354 K) and an autoignition temperature of 290 °C (554 °F; 563 K). It has explosive limits of 0.88–9.7% .

Future Directions

2-Ethylhexanol is produced on a large scale (>2,000,000,000 kg/y) for use in numerous applications such as solvents, flavors, and fragrances and especially as a precursor for production of other chemicals such as emollients and plasticizers .

properties

IUPAC Name

6,11,20,25,34,39-hexakis(2-ethylhexyl)tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H114/c1-13-25-31-55(19-7)37-61-43-67-69-45-62(38-56(20-8)32-26-14-2)47-71-73-49-64(40-58(22-10)34-28-16-4)51-75-77-53-66(42-60(24-12)36-30-18-6)54-78-76-52-65(41-59(23-11)35-29-17-5)50-74-72-48-63(39-57(21-9)33-27-15-3)46-70-68(44-61)79(67)85-86(80(69)71)88(82(73)75)90(84(77)78)89(83(74)76)87(85)81(70)72/h43-60H,13-42H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXHHMLRVQYBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CC2=C3C(=C1)C4=CC(=CC5=C4C6=C7C8=C(C=C(C=C58)CC(CC)CCCC)C9=CC(=CC1=C4C=C(C=C5C4=C(C7=C91)C(=C36)C1=C5C=C(C=C21)CC(CC)CCCC)CC(CC)CCCC)CC(CC)CCCC)CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H114
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1195.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene

Citations

For This Compound
1
Citations
X Liu, L Zhai, WW Zhang, JL Zuo, ZX Yang… - Dalton …, 2017 - pubs.rsc.org
In this study, a new two-dimensional Pb2+-based coordination polymer (CP), [Pb2(EBTC)(DMSO)3] (1), where H4EBTC is 1,1′-ethynebenzene 3,3′,5,5′-tetracarboxylic acid, was …
Number of citations: 24 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.